2,2,2-Trifluoroethyl trifluoroacetate is a fluorinated organic compound with the chemical formula C₄H₂F₆O₂. It is characterized by its trifluoroethyl group and trifluoroacetate moiety, which contribute to its unique properties. The compound is notable for its high stability and low volatility, making it suitable for various applications, particularly in the field of electrochemistry and battery technology. Its structure consists of a trifluoroethyl group attached to a trifluoroacetate functional group, providing significant electronegativity due to the presence of multiple fluorine atoms.
2,2,2-Trifluoroethyl trifluoroacetate doesn't have a well-defined biological mechanism of action. However, its role as an acylating agent can have various effects depending on the target molecule. In organic synthesis, it transfers the trifluoroacetyl group, which can influence the reactivity and properties of the resulting molecule [].
2,2,2-Trifluoroethyl trifluoroacetate is a corrosive liquid that can cause severe skin and eye irritation. It's also harmful if inhaled or ingested. Due to its volatile nature, it can release irritating vapors.
The synthesis of 2,2,2-trifluoroethyl trifluoroacetate typically involves the reaction of 2,2,2-trifluoroethanol with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The general steps include:
The primary applications of 2,2,2-trifluoroethyl trifluoroacetate include:
Several compounds share structural similarities with 2,2,2-trifluoroethyl trifluoroacetate. These include:
Compound | Formula | Key Characteristics |
---|---|---|
2,2,2-Trifluoroethyl Trifluoroacetate | C₄H₂F₆O₂ | Stable electrolyte additive for batteries |
Trifluoroacetic Acid | C₂F₃O₂ | Strong acidity; used in organic synthesis |
Trifluoromethyl Acetate | C₄H₃F₃O₂ | Ester; less electronegative than the target compound |
Perfluoropropionic Acid | C₃F₅O₂ | Larger carbon chain; different reactivity |
Flammable;Corrosive